
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core, which is a heterocyclic aromatic organic compound, and a piperazine ring substituted with an o-tolyl group. The dimethanesulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps, starting with the preparation of the purine core and the piperazine ring. The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the o-tolyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to form the C-N bonds efficiently
Chemical Reactions Analysis
Types of Reactions
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines and piperazines, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The purine core is known to interact with nucleotide-binding sites, while the piperazine ring can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a pyridine core instead of a purine.
4-(o-Tolyl)piperazine: Similar piperazine ring but lacks the purine core.
9H-purine derivatives: Compounds with similar purine cores but different substituents.
Uniqueness
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core and a piperazine ring with an o-tolyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
37425-16-4 |
|---|---|
Molecular Formula |
C18H26N6O6S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-(2-methylphenyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H18N6.2CH4O3S/c1-12-4-2-3-5-14(12)21-6-8-22(9-7-21)16-17-10-13-15(20-16)19-11-18-13;2*1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20);2*1H3,(H,2,3,4) |
InChI Key |
JKCHQLARZXAPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


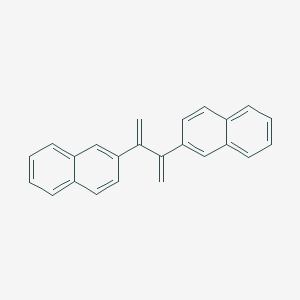
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
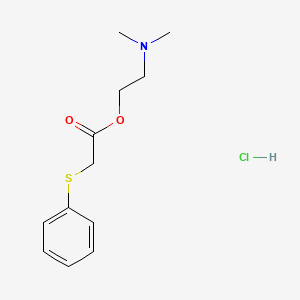
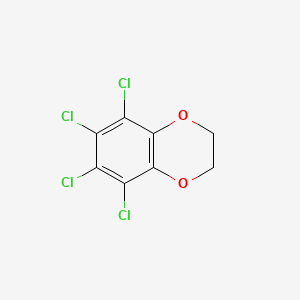
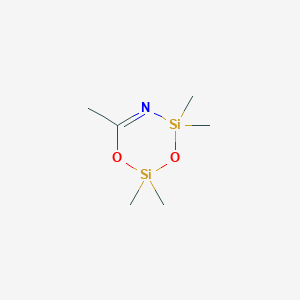
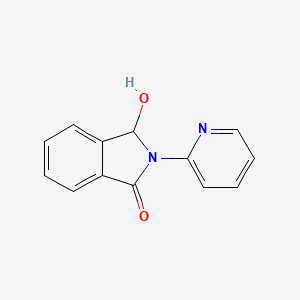
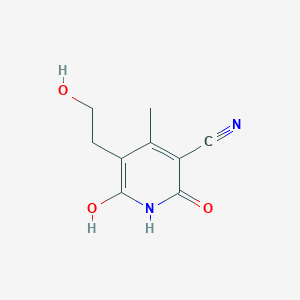
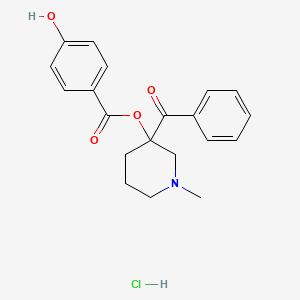
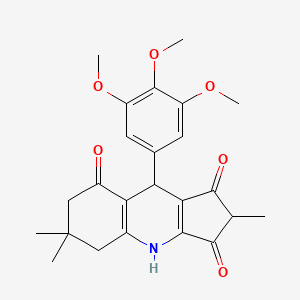
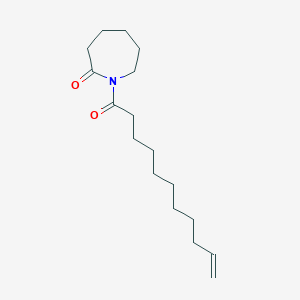
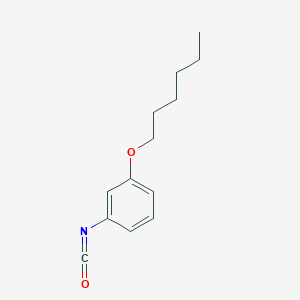
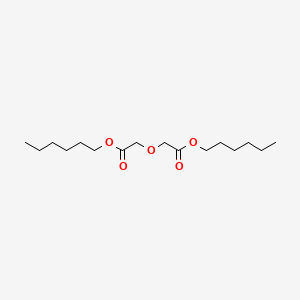
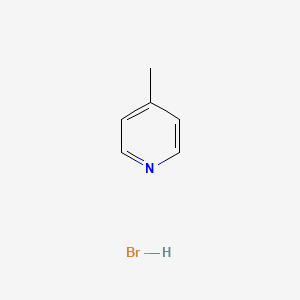
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
